Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
Description
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15-16/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOPUHQSSHXQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2379560-85-5 | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester typically involves the borylation of pyrazolo[1,5-a]pyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic ester serves as a key coupling partner in palladium-catalyzed Suzuki reactions, enabling the formation of carbon-carbon bonds at the pyridine ring's 5-position.
Reaction with (N-Boc)-1,2,3,6-Tetrahydropyridine-4-Boronic Acid Pinacol Ester
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Reactants :
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Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
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(N-tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
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Conditions :
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Product : tert-Butyl 4-(5-aminopyrazolo[1,5-a]pyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate.
Key Mechanistic Insights:
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The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond.
Coupling with Indole-4-Boronic Acid Pinacol Ester
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Reactants :
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This compound
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Indole-4-boronic acid pinacol ester
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Conditions :
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Product : 2-[(Benzyloxy)methyl]-5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine.
Functionalization via Sequential Reactions
The boronic ester’s coupling products are often further modified to access advanced intermediates.
Post-Coupling Deprotection and Oxidation
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Deprotection :
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Oxidation :
Critical Analysis of Reaction Scope
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Electron-Deficient Partners : The boronic ester reacts efficiently with electron-rich and electron-neutral partners, but sluggish reactivity is observed with highly electron-deficient aryl halides .
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Steric Effects : Bulky substituents at the pyrazole’s 3-position minimally affect coupling efficiency due to the boronic ester’s distal positioning .
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Limitations : Low yields (<40%) occur in Grignard-mediated alkylations due to competing side reactions .
This compound’s utility in Suzuki couplings underscores its role in synthesizing kinase inhibitors and other bioactive molecules, with ongoing research optimizing its reactivity for diverse applications .
Scientific Research Applications
Chemical Synthesis
Suzuki-Miyaura Coupling Reaction
The primary application of pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester lies in its role as a boron reagent in the Suzuki-Miyaura coupling reaction. This reaction facilitates the coupling of aryl or vinyl halides with boronic esters to form biaryl compounds, which are foundational in organic synthesis.
Reaction Conditions
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh3)4).
- Bases : Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
- Solvents : Common solvents include dimethylformamide (DMF) and toluene.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example Conditions |
|---|---|
| Boron Reagent | This compound |
| Aryl Halide | Bromobenzene |
| Catalyst | Pd(PPh3)4 |
| Base | K2CO3 |
| Solvent | DMF |
| Temperature | 80°C |
Biological Applications
Inhibition of Kinases
Recent studies have highlighted the efficacy of this compound as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers and inflammatory diseases. The compound's structure allows it to bind effectively to CK2, potentially leading to the development of new therapeutic agents.
Case Study: CK2 Inhibition
A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibited potent inhibition of CK2 activity, suggesting that this compound class could be further developed into selective inhibitors for cancer therapy .
Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
The stability and reactivity of this compound make it an excellent candidate for use in the production of advanced materials such as OLEDs. Its ability to form stable carbon-carbon bonds is crucial for creating durable and efficient electronic components.
In industrial settings, this compound is utilized for producing agrochemicals and pharmaceuticals. Its role as a building block allows for the synthesis of complex molecules that are essential in drug development.
Synthesis Pathway Example
The synthesis typically involves the borylation of pyrazolo[1,5-a]pyridine using bis(pinacolato)diboron as the boron source under palladium catalysis .
Mechanism of Action
The primary mechanism of action for pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester with structurally analogous boronic esters, emphasizing key differences in structure, reactivity, and applications:
Key Comparative Insights:
Structural and Electronic Differences :
- Pyrazolo vs. Triazolo Cores : The triazolo[1,5-a]pyridine analog (CAS: 2009345-74-6) exhibits higher electron deficiency due to the additional nitrogen atom, accelerating cross-coupling rates in electron-rich environments . In contrast, the pyrazolo[1,5-a]pyridine core (target compound) offers balanced electronic properties for moderate reactivity in diverse coupling partners .
- Positional Effects : Boronic esters at the 5-position (e.g., target compound) generally outperform 3-position analogs in coupling efficiency due to reduced steric hindrance and optimal orbital alignment with palladium catalysts .
Stability and Reactivity: The pinacol ester group in the target compound confers superior hydrolytic stability compared to carboxylate esters (e.g., pyrazolo-thienopyrimidine derivatives), which degrade under acidic/alkaline conditions . Triazolo derivatives (e.g., [1,2,4]Triazolo[1,5-a]pyridine-5-boronic ester) show faster coupling kinetics but may require lower catalyst loadings due to their electron-deficient nature .
Biological Applications: The target compound’s pyrazolo[1,5-a]pyridine scaffold is favored in TRK and B-Raf inhibitors for its ability to occupy hydrophobic ATP-binding pockets .
Synthetic Utility :
- Suzuki couplings using the target compound achieve yields of 60–77% under standard Pd(PPh₃)₄/Na₂CO₃ conditions , comparable to triazolo and pyridine-based analogs.
- Piperidine-substituted pyridine boronic esters (e.g., CAS: 1433859-99-4) are preferred for synthesizing charged, water-soluble inhibitors .
Biological Activity
Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy, and the implications of its use in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a five-membered aromatic ring containing nitrogen atoms and a boronic acid functional group. This structure is crucial for its interaction with biological targets.
- IUPAC Name : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
- CAS Number : 2379560-85-5
- Molecular Formula : C13H17BN2O2
The primary biological activity of this compound involves its role as a selective inhibitor of various kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is a critical process in many cellular functions including cell growth and division.
Case Study: CK2 Inhibition
Recent studies have highlighted the compound's efficacy as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer progression. The inhibition of CK2 can disrupt various signaling pathways involved in cell proliferation and survival.
- In Vitro Studies : In vitro assays demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit potent inhibitory effects on CK2 activity. For instance, modifications to the compound's structure led to enhanced selectivity and potency against CK2 compared to other kinases .
- Selectivity Profile : The selectivity of pyrazolo[1,5-a]pyridine derivatives was assessed against a panel of 56 kinases using differential scanning fluorimetry (DSF). The results indicated that certain derivatives displayed significant selectivity toward CK2 while minimizing off-target effects .
Biological Activity Data Table
| Compound | Target Kinase | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| IC19 | CK2 | 0.45 | >10 |
| IC20 | CK2 | 0.32 | >15 |
| IC21 | PIM | 3.0 | 6 |
Data adapted from various studies on pyrazolo[1,5-a]pyridine derivatives.
Implications for Cancer Therapy
The ability of pyrazolo[1,5-a]pyridine derivatives to selectively inhibit CK2 presents significant therapeutic potential in cancer treatment. Given CK2's role in oncogenic signaling pathways, these compounds could be developed into targeted therapies that minimize side effects associated with conventional chemotherapy.
Q & A
Q. What are the recommended storage conditions for Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester to ensure stability?
this compound should be stored in a cool, dry environment, protected from light and moisture. Catalogs indicate that boronic esters with similar structures (e.g., 2-aminopyridine-5-boronic acid pinacol ester) are typically stored at room temperature in airtight containers, with desiccants to prevent hydrolysis . For long-term stability, some protocols recommend refrigeration (2–8°C) under inert gas (e.g., argon).
Q. What synthetic methodologies are commonly employed to prepare this compound?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves microwave-assisted one-pot cyclization and coupling, as demonstrated for analogous pyridine boronic esters. For example, 2-aminopyridine-5-boronic acid pinacol ester was synthesized using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in tetrahydrofuran (THF)/water under inert conditions, achieving yields >90% . Key steps include:
- Cyclization : Formation of the pyrazolo[1,5-a]pyridine core.
- Borylation : Introduction of the pinacol boronate group via Miyaura borylation.
Q. How can researchers confirm the purity and structural integrity of this compound?
Analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and boronate ester integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.
- HPLC : Reverse-phase chromatography to assess purity (>95% by area normalization).
- Melting Point : Cross-referenced with literature values (e.g., 132–135°C for structurally similar boronic esters) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this boronic ester in cross-coupling reactions?
Substituents on the pyrazolo[1,5-a]pyridine core significantly impact reactivity. For example:
- Electron-Withdrawing Groups (EWGs) : Enhance oxidative stability but may reduce coupling efficiency due to decreased boronate nucleophilicity.
- Steric Hindrance : Bulky substituents adjacent to the boronate group (e.g., at the 3-position) can slow transmetallation steps in Suzuki reactions. Kinetic studies on analogous 4-nitrophenylboronic acid pinacol ester revealed that electron-deficient aryl groups accelerate peroxide-mediated decomposition (e.g., with H₂O₂) .
Q. What strategies optimize reaction yields in challenging cross-coupling scenarios (e.g., sterically hindered substrates)?
Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 74% yield in 30 minutes for a 2,6-disubstituted imidazopyridine synthesis) .
- Catalyst Selection : Pd(dppf)Cl₂ or XPhos Pd G3 for sterically demanding substrates.
- Solvent Systems : Mixed solvents (THF/H₂O or dioxane/H₂O) enhance solubility and catalyst activity.
- Temperature Control : Elevated temperatures (75–100°C) improve kinetics for sluggish reactions .
Q. How does this compound function as an intermediate in pharmaceutical synthesis (e.g., Tedizolid)?
this compound serves as a key intermediate in synthesizing Tedizolid, an oxazolidinone antibiotic. The boronate group enables late-stage functionalization via Suzuki coupling to introduce heteroaryl groups. For example:
- Step 1 : Coupling with 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester to form the Tedizolid core .
- Step 2 : Deprotection and cyclization to yield the final drug molecule.
Q. What analytical techniques monitor the stability of this compound under aqueous or oxidative conditions?
- UV-Vis Spectroscopy : Tracks decomposition via absorbance changes (e.g., λmax shifts from 290 nm to 405 nm upon H₂O₂-induced degradation) .
- Kinetic Studies : Pseudo-first-order rate constants (kobs) quantify hydrolysis rates at varying pH levels.
- TGA/DSC : Thermal gravimetric analysis (TGA) assesses moisture sensitivity, while differential scanning calorimetry (DSC) detects phase transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
